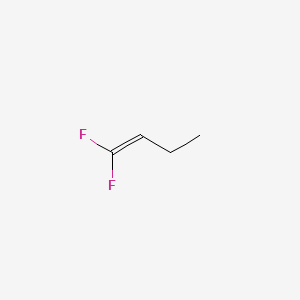

1,1-Difluorobut-1-ene

説明

1,1-Difluorobut-1-ene is a fluorinated olefin that has been the subject of various studies due to its unique chemical properties and potential applications in organic synthesis. The presence of difluoromethyl groups in the molecule can significantly alter its reactivity and physical properties, making it a valuable compound in the field of fluoro-organic chemistry.

Synthesis Analysis

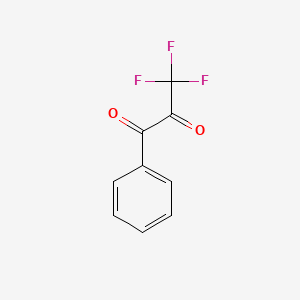

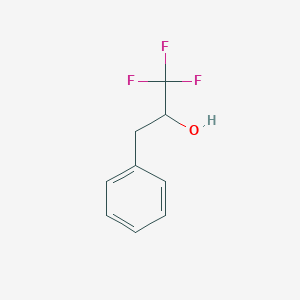

The synthesis of compounds related to 1,1-Difluorobut-1-ene has been explored through different methods. For instance, 1,1-difluoroalk-1-enes can be obtained from trifluoroethyl p-toluenesulfonate and treated with FSO3H.SbF5 to undergo Friedel-Crafts cyclization, leading to the formation of benzene-fused cyclic ketones . Additionally, the catalytic asymmetric ene reaction with difluoropyruvate as an electrophile has been shown to be an efficient method for synthesizing α-CF2H tertiary alcohols . These methods demonstrate the versatility of 1,1-difluorobut-1-ene derivatives in synthetic organic chemistry.

Molecular Structure Analysis

The molecular structure of 1,1-difluorobut-1-ene derivatives has been studied using techniques such as electron diffraction. For example, the molecular structures of 1-silacyclopent-3-ene and its difluoro-substituted analogs have been determined, revealing C2v symmetry and deviations from planarity due to ring-puckering vibrations . These structural analyses are crucial for understanding the reactivity and properties of the molecule.

Chemical Reactions Analysis

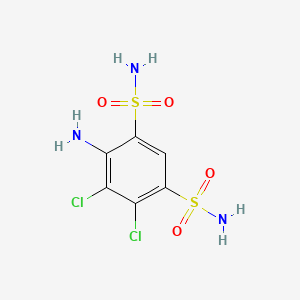

1,1-Difluorobut-1-ene and its derivatives participate in various chemical reactions. The decomposition of difluorocarbene, which can be derived from carbene precursors, has been promoted by DBU, leading to the trifluoromethylation of (hetero)aryl iodides . Moreover, the enantio- and diastereoselective synthesis of 1,2-difluorides has been achieved through chiral aryl iodide-catalyzed difluorination of cinnamamides . These reactions highlight the compound's utility in constructing fluorinated molecules with high selectivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1-difluorobut-1-ene derivatives are influenced by the presence of fluorine atoms. For instance, the reactions of perfluoro-3-methylbut-1-ene under ionic and free-radical conditions show a preference for attack at the terminal CF2 group, indicating the influence of fluorine on the molecule's reactivity . Additionally, the generation of polyfluoro-1-(tosyloxy)prop-1-enyllithiums and their reaction with electrophiles provide an efficient access to various fluorinated compounds . These studies contribute to a better understanding of the compound's behavior in different chemical environments.

科学的研究の応用

Application Summary

1,1-Difluoroethene (R-1132a), a compound similar to 1,1-Difluorobut-1-ene, has been used in the field of thermophysics for vapour pressure measurements .

Method of Application

A new isochoric apparatus was developed for measuring PvT properties of refrigerants from 240 K to 410 K . The temperature range extends measurements below ambient (~300 K) and overlaps with the range of other isochoric apparatuses .

Results or Outcomes

Vapour pressures of 1,1-difluoroethene (R-1132a) were measured between 240 K and 296 K (14 data points) . The expanded uncertainty values of temperature, pressure and density using the new isochoric apparatus are U(T) = 10 mK, U(p) = 1 kPa and Ur(ρ) = 0.002, respectively .

Organic Synthesis

Application Summary

1,1-Difluorobut-1-ene might be used in the synthesis of fluorinated halonitrobenzenes and halonitrophenols .

Method of Application

The gas-phase copyrolysis of tetrafluoroethylene with buta-1,3-diene in a flow reactor at 495–505 °C produces 3,3,4,4-tetrafluorocyclohex-1-ene .

Results or Outcomes

The 3,3,4,4-tetrafluorocyclohex-1-ene produced can be selectively converted to 1,2-difluorobenzene or 1-chloro-2,3-difluorobenzene .

Chemical Synthesis

Application Summary

1,1-Difluorobut-1-ene could potentially be used in the synthesis of other fluorinated compounds .

Method of Application

The specific methods of application would depend on the target compound. Generally, reactions involving 1,1-Difluorobut-1-ene would likely require controlled conditions due to the reactivity of the compound .

Results or Outcomes

The outcomes would vary based on the specific reaction. The synthesis of fluorinated compounds can lead to products with unique properties, such as increased stability or altered reactivity .

Production of Fluorinated Derivatives

Application Summary

4-Bromo-1,1-difluorobut-1-ene, a derivative of 1,1-Difluorobut-1-ene, is available for purchase, suggesting potential use in research or industrial applications .

Method of Application

The specific methods of application would depend on the intended use of 4-Bromo-1,1-difluorobut-1-ene .

Results or Outcomes

The outcomes would vary based on the specific application. The production of fluorinated derivatives can lead to products with unique properties, such as increased stability or altered reactivity .

Chemical Synthesis

Application Summary

1,1-Difluorobut-1-ene could potentially be used in the synthesis of other fluorinated compounds .

Method of Application

The specific methods of application would depend on the target compound. Generally, reactions involving 1,1-Difluorobut-1-ene would likely require controlled conditions due to the reactivity of the compound .

Results or Outcomes

The outcomes would vary based on the specific reaction. The synthesis of fluorinated compounds can lead to products with unique properties, such as increased stability or altered reactivity .

Production of Fluorinated Derivatives

Application Summary

4-Bromo-1,1-difluorobut-1-ene, a derivative of 1,1-Difluorobut-1-ene, is available for purchase, suggesting potential use in research or industrial applications .

Method of Application

The specific methods of application would depend on the intended use of 4-Bromo-1,1-difluorobut-1-ene .

Results or Outcomes

The outcomes would vary based on the specific application. The production of fluorinated derivatives can lead to products with unique properties, such as increased stability or altered reactivity .

特性

IUPAC Name |

1,1-difluorobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2/c1-2-3-4(5)6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYICOSUAVXTZOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382028 | |

| Record name | 1,1-difluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Difluorobut-1-ene | |

CAS RN |

407-09-0 | |

| Record name | 1,1-difluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide](/img/structure/B1303970.png)

![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)

![Ethyl 2-{2-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303977.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)